1-(2-Fluorophenyl)-4-(8-methylnon-7-enyl)piperazine
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Overview
Description
1-(2-Fluorophenyl)-4-(8-methylnon-7-enyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-(8-methylnon-7-enyl)piperazine typically involves the reaction of 2-fluoroaniline with 1-(8-methylnon-7-enyl)piperazine under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-(8-methylnon-7-enyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its interactions with biological systems and potential as a pharmacological agent.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-(8-methylnon-7-enyl)piperazine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Receptors, enzymes, or ion channels that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: A simpler analog with similar pharmacological properties.
1-(2-Chlorophenyl)-4-(8-methylnon-7-enyl)piperazine: A compound with a similar structure but different halogen substitution.
1-(2-Fluorophenyl)-4-(8-methyloctyl)piperazine: A compound with a similar structure but different alkyl chain length.
Uniqueness
1-(2-Fluorophenyl)-4-(8-methylnon-7-enyl)piperazine is unique due to its specific combination of functional groups and structural features, which may confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(8-methylnon-7-enyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2/c1-18(2)10-6-4-3-5-9-13-22-14-16-23(17-15-22)20-12-8-7-11-19(20)21/h7-8,10-12H,3-6,9,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYOEZMANLOLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCCCCCN1CCN(CC1)C2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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